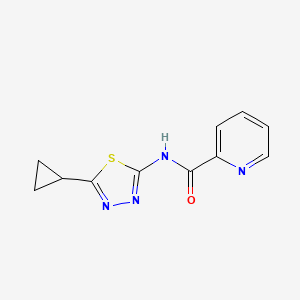
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide is a heterocyclic compound that features a thiadiazole ring fused with a picolinamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl isothiocyanate with hydrazine hydrate to form the thiadiazole ring, followed by coupling with picolinic acid or its derivatives under suitable conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetone, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives .
科学的研究の応用
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
作用機序
The mechanism of action of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The picolinamide moiety can enhance the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Similar structure but with a cyclopropanecarboxamide moiety instead of picolinamide.
Acetazolamide: Contains a thiadiazole ring but with a sulfonamide group, used as a diuretic and for treating glaucoma.
N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: Features a benzimidazole ring, investigated for its anticancer properties.
Uniqueness
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide is unique due to its specific combination of the thiadiazole and picolinamide moieties, which confer distinct biological activities and chemical properties. This combination allows for versatile applications in medicinal chemistry and materials science, making it a valuable compound for further research and development .
特性
分子式 |
C11H10N4OS |
|---|---|
分子量 |
246.29 g/mol |
IUPAC名 |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H10N4OS/c16-9(8-3-1-2-6-12-8)13-11-15-14-10(17-11)7-4-5-7/h1-3,6-7H,4-5H2,(H,13,15,16) |
InChIキー |
JAQXDSCTRKSCGR-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




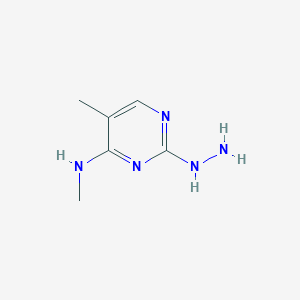
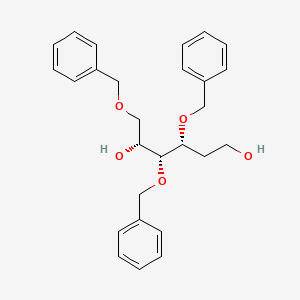
![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
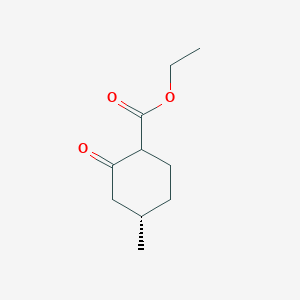
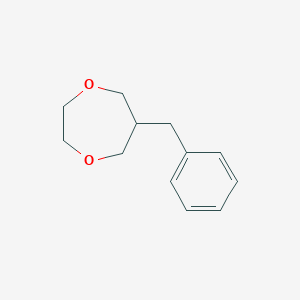
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
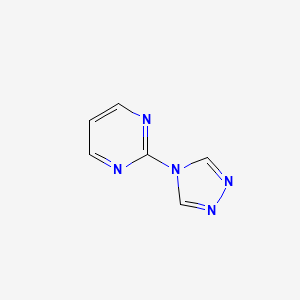
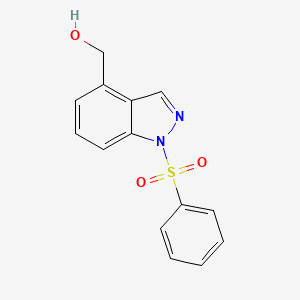
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
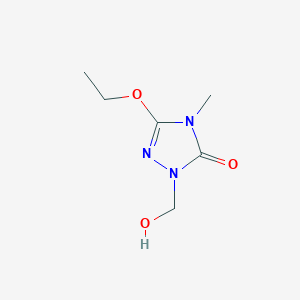
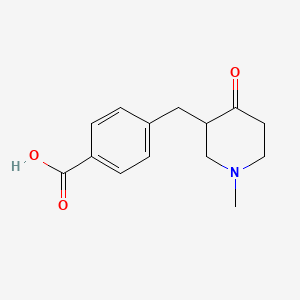
![1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13100385.png)
